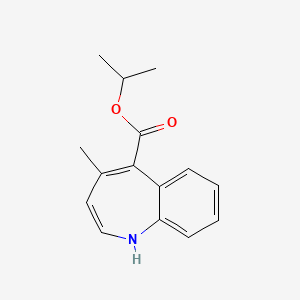![molecular formula C17H14N4O B14204766 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy- CAS No. 824394-42-5](/img/structure/B14204766.png)
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Solvent extraction and recrystallization are common methods used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of materials with specific properties, such as optoelectronic materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition.
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzimidazole, 2-phenyl-: Similar structure but lacks the methoxy group.
1H-Benzimidazole, 2-(1H-imidazol-2-yl)phenyl-: Similar structure but lacks the methoxy group.
1H-Benzimidazole, 2-(2-pyridyl)-: Similar structure but contains a pyridyl group instead of an imidazole ring.
Uniqueness
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy- is unique due to the presence of both an imidazole ring and a methoxy group, which can enhance its biological activity and chemical reactivity. The combination of these functional groups allows for a broader range of applications and potential therapeutic uses compared to similar compounds.
This detailed article provides a comprehensive overview of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
824394-42-5 |
|---|---|
Fórmula molecular |
C17H14N4O |
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
2-[2-(1H-imidazol-2-yl)phenyl]-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C17H14N4O/c1-22-11-6-7-14-15(10-11)21-17(20-14)13-5-3-2-4-12(13)16-18-8-9-19-16/h2-10H,1H3,(H,18,19)(H,20,21) |
Clave InChI |
VEEJZPRNBMTGJS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=NC=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



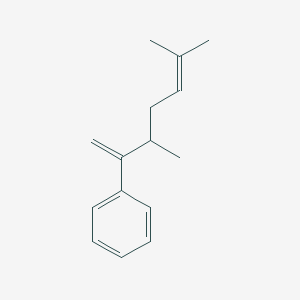
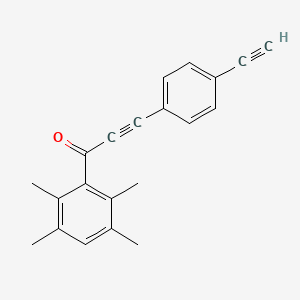
![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)

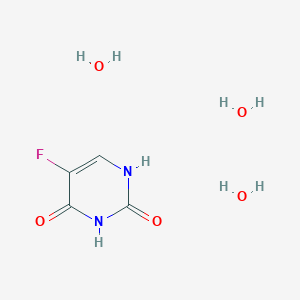
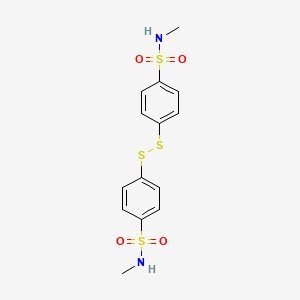
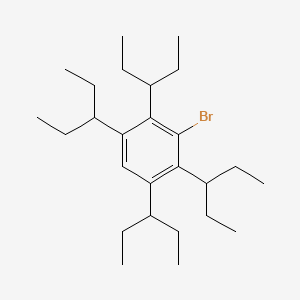
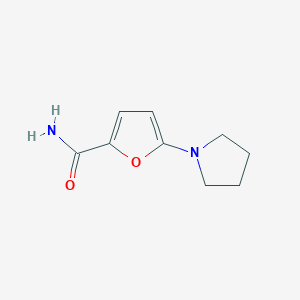
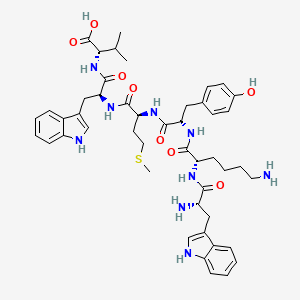
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14204757.png)
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)
